3-benzyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-benzyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c31-20(28-13-11-27(12-14-28)19-9-5-2-6-10-19)16-29-17-24-22-21(23(29)32)25-26-30(22)15-18-7-3-1-4-8-18/h1-10,17H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSLURYHZBEEKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps
Formation of Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by cyclization reactions involving appropriate precursors such as aminopyrimidines and hydrazines under acidic or basic conditions.
Introduction of Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.
Attachment of Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached via amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring or the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. The structural features of this compound suggest that it may interact with key molecular targets involved in cancer progression.
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 3-benzyl derivative | MCF-7 (breast cancer) | 2.09 |
| 3-benzyl derivative | HepG2 (liver cancer) | 2.08 |
The mechanism of action is thought to involve inhibition of protein kinases and growth factor receptors that are critical for tumor growth and survival .
Antimicrobial Activity
Triazolo-pyrimidines have also been explored for their antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains. Research indicates that derivatives exhibit significant antibacterial activity comparable to established antibiotics .
Anti-inflammatory Effects
Recent studies have indicated that compounds within this class possess anti-inflammatory properties. They may inhibit pathways involved in inflammation, making them candidates for treating inflammatory diseases .
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions starting from simpler triazole derivatives. Recent advancements in synthetic methodologies have improved yields and reduced reaction times:
- Condensation Reactions : Utilizing hydrazine derivatives with appropriate aldehydes to form triazole frameworks.
- Cyclization Techniques : Employing cyclization methods to construct the pyrimidine core effectively.
Case Study 1: Anticancer Screening
A study conducted on various triazolo-pyrimidine derivatives demonstrated significant cytotoxicity against MCF-7 and HepG2 cell lines. The synthesized compounds were screened for their ability to induce apoptosis in cancer cells, revealing promising results for further development .
Case Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial efficacy of several triazolo-pyrimidine derivatives against common pathogens. The results showed that certain derivatives had enhanced activity against resistant strains of bacteria compared to traditional antibiotics .
Mechanism of Action
The mechanism of action of 3-benzyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Fluorinated Benzyl Analog: 3-(4-Fluorobenzyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Core Structure : Identical triazolo[4,5-d]pyrimidin-7-one core.
- Substituents : 4-Fluorobenzyl at position 3 (vs. benzyl in the target compound).
- Molecular Formula : C₂₃H₂₂FN₇O₂; Molecular Weight : 447.47 g/mol.
- Associated with Solute Carrier Family 12 Member 5 (SLC12A5), a potassium-chloride cotransporter implicated in neurological disorders .
- Implications: The fluorinated analog may exhibit improved selectivity or pharmacokinetics compared to the non-fluorinated target compound.
Benzo[b][1,4]oxazin-3(4H)-one Derivatives ()
- Core Structure : Benzo[b][1,4]oxazin-3(4H)-one (vs. triazolo[4,5-d]pyrimidin-7-one).
- Substituents: Amino-pyrimidinyl and substituted-phenyl groups.
- Synthesis : Uses cesium carbonate and DMF under mild conditions, yielding >70% .
- Pharmacological targets remain unspecified but may overlap with CNS or anticancer applications.
Thiazolo[4,5-d]pyrimidin-7-one Derivatives ()
- Core Structure : Thiazolo[4,5-d]pyrimidin-7-one (sulfur-containing vs. nitrogen-rich triazolo).
- Substituents : Ethyl/methyl, thioxo, and arylthio groups.
- Key Differences :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Fluorination Effects : The 4-fluorobenzyl group in the analog may improve blood-brain barrier penetration due to increased lipophilicity, making it more suitable for CNS targets .
- Core Heterocycle Impact: Triazolo vs. Thiazolo: Nitrogen density in triazolo enhances polar interactions, while sulfur in thiazolo may confer antioxidant properties . Oxazinone vs.
- Synthetic Accessibility: The target compound and its fluorinated analog likely require similar multi-step syntheses, whereas benzo-oxazinones are synthesized efficiently under mild conditions .
Biological Activity
The compound 3-benzyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolo-pyrimidine family and has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 470.5 g/mol . It features a triazole ring fused with a pyrimidine structure, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- A study on related triazole derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values below 0.24 µg/mL .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 6a | <0.24 | Gram-positive |
| 6b | <0.24 | Gram-negative |
Anticancer Activity
The anticancer potential of triazolo-pyrimidine derivatives has been well documented. For example:
- In vitro studies have shown that related compounds can significantly inhibit the growth of various cancer cell lines such as MCF7 and NCI-H460. The IC50 values for these compounds were reported to be in the range of 7.01 to 14.31 µM , indicating substantial cytotoxic effects .
Anticonvulsant Activity
The anticonvulsant properties of related compounds have also been explored:
- A study involving the synthesis of piperazine derivatives highlighted their effectiveness in various seizure models, with several compounds showing high efficacy in the maximal electroshock (MES) test . The most active derivatives demonstrated significant protective effects against induced seizures.
Case Studies
- Antimicrobial Efficacy : A series of synthesized Mannich bases containing triazole showed promising antibacterial activity against Staphylococcus aureus and Mycobacterium smegmatis, suggesting that modifications in the structure could enhance their antimicrobial profile .
- Anticancer Screening : Research on pyrazole derivatives indicated that some compounds exhibited remarkable anticancer activity against multiple cell lines with varying mechanisms of action, including topoisomerase inhibition and microtubule disruption .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
